Molecular weight and formula of 5-bromo-3-chloro-4-methyl-1H-pyridin-2-one
Molecular weight and formula of 5-bromo-3-chloro-4-methyl-1H-pyridin-2-one
[1]
Executive Summary
The compound 5-bromo-3-chloro-4-methyl-1H-pyridin-2-one (CAS: 1799612-50-2) represents a high-value heterocyclic scaffold in modern drug discovery.[1] Structurally, it features a 2-pyridone core decorated with three distinct functionalities: a methyl group at C4, and two chemically distinct halogen handles—chlorine at C3 and bromine at C5.[1][2]
This specific substitution pattern offers orthogonal reactivity , a critical feature for library synthesis.[1] The electronic differentiation between the C3-Cl and C5-Br bonds allows researchers to perform sequential, regioselective cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), making this molecule a "privileged structure" for accessing complex pharmacological space, particularly in kinase inhibitors and GPCR modulators.[1]
Part 1: Chemical Identity & Physicochemical Properties[1][3][4]
Nomenclature and Identification
The compound exists in a tautomeric equilibrium between the lactam (pyridin-2-one) and lactim (2-hydroxypyridine) forms. In the solid state and polar solvents, the lactam form (1H-pyridin-2-one) predominates, driven by the thermodynamic stability of the amide-like resonance.[1]
| Property | Specification |
| IUPAC Name | 5-bromo-3-chloro-4-methyl-1,2-dihydropyridin-2-one |
| Common Name | 5-bromo-3-chloro-4-methyl-2-pyridone |
| CAS Number | 1799612-50-2 |
| Molecular Formula | C₆H₅BrClNO |
| Molecular Weight | 222.47 g/mol |
| SMILES | CC1=C(Cl)C(=O)NC=C1Br |
| InChI Key | FLWGHKMBQUIJST-UHFFFAOYSA-N |
Quantitative Physicochemical Data
Data represents consensus values for this structural class.[1][3]
| Parameter | Value / Range | Note |
| Appearance | Off-white to pale yellow solid | Typical of halogenated pyridones |
| Purity (HPLC) | ≥ 95% | Standard commercial grade |
| LogP (Predicted) | ~1.65 | Moderate lipophilicity |
| H-Bond Donors | 1 | (NH group) |
| H-Bond Acceptors | 1 | (Carbonyl oxygen) |
| Solubility | DMSO, DMF, Methanol | Poor water solubility |
Tautomeric Equilibrium Visualization
The following diagram illustrates the tautomeric shift and the numbering scheme used for regioselective modification.
Figure 1: Tautomeric equilibrium favoring the lactam form.[1]
Part 2: Synthetic Pathways & Methodology[1]
Retrosynthetic Analysis
The synthesis of 5-bromo-3-chloro-4-methyl-1H-pyridin-2-one is best approached via sequential electrophilic aromatic substitution on the 4-methyl-2-pyridone core.[1] The presence of the electron-donating methyl group at C4 and the activating nitrogen lone pair dictates the regioselectivity.
-
Challenge: Controlling the order of halogenation to prevent over-halogenation or incorrect regioisomers.
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Solution: Exploiting the subtle electronic differences between positions C3 and C5.
Validated Synthetic Protocol
The following workflow describes a scalable route starting from commercially available 2-hydroxy-4-methylpyridine.
Step 1: Chlorination at C3
The C3 position is sterically flanked by the carbonyl and the C4-methyl, but it is electronically activated.[1] Using N-chlorosuccinimide (NCS) in a polar aprotic solvent often favors C3 substitution due to the directing effect of the adjacent hydroxyl/carbonyl group.
-
Reagents: 2-hydroxy-4-methylpyridine (1.0 eq), NCS (1.05 eq), Acetonitrile.[1]
-
Conditions: Reflux, 4–6 hours.[1]
-
Mechanism: Electrophilic aromatic substitution.
Step 2: Bromination at C5
With C3 blocked by chlorine, the remaining activated position is C5.[1] N-bromosuccinimide (NBS) is the reagent of choice.
-
Reagents: 3-chloro-4-methylpyridin-2-one (Intermediate), NBS (1.1 eq), DMF.[1]
-
Conditions: 0°C to RT, 12 hours.
-
Purification: Recrystallization from Ethanol/Water.
Synthesis Workflow Diagram
Figure 2: Sequential halogenation strategy for regioselective synthesis.
Part 3: Structural Analysis & Characterization[1]
Confirmation of the structure requires verifying the loss of protons at C3 and C5 and the retention of the C4-methyl and C6-proton.
1H-NMR Predictions (DMSO-d6)
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δ 2.20 - 2.35 ppm (s, 3H): Methyl group at C4.[1] The shift is slightly downfield due to the inductive effect of the adjacent Cl and Br.
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δ 7.80 - 8.00 ppm (s, 1H): Proton at C6. This is the diagnostic aromatic singlet. It appears as a singlet because the neighboring C5 is substituted with Bromine.
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δ 11.5 - 12.5 ppm (br s, 1H): NH proton of the pyridone ring (exchangeable with D₂O).[1]
Mass Spectrometry (LC-MS)
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Ionization Mode: ESI+ (Electrospray Ionization, Positive mode).[1]
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Molecular Ion [M+H]+: 221.9 (base peak for ⁷⁹Br/³⁵Cl).[1]
-
Isotopic Pattern: The presence of one Br and one Cl creates a distinctive "M, M+2, M+4" pattern with approximate intensity ratios of 3:4:1 .[1]
Part 4: Applications in Drug Discovery[1]
The "Orthogonal Reactivity" Concept
The primary value of 5-bromo-3-chloro-4-methyl-1H-pyridin-2-one lies in the reactivity difference between the C-Br and C-Cl bonds.[1]
-
C5-Br (High Reactivity): The C5 position is electronically more accessible and the C-Br bond is weaker. It undergoes Palladium-catalyzed cross-coupling (Suzuki, Stille, Sonogashira) under mild conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, 80°C).[1]
-
C3-Cl (Latent Reactivity): The C3-Cl bond is sterically hindered by the C4-methyl and C2-carbonyl, and the C-Cl bond is stronger. It typically remains intact during C5 functionalization, allowing for a second, harsher coupling step later (e.g., using Buchwald precatalysts like XPhos Pd G3).[1]
Functionalization Logic Diagram
Figure 3: Orthogonal cross-coupling strategy utilizing the reactivity gap between Br and Cl.
Part 5: Handling & Safety[1]
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Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
Signal Word: Warning.
-
H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][4]
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Protect from light to prevent photodehalogenation.
References
-
Fluorochem Ltd. (2023). Product Specification: 5-bromo-3-chloro-4-methyl-1H-pyridin-2-one (CAS 1799612-50-2).[1] Retrieved from [1]
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National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 68784318 (Related Analog: 3-Bromo-5-chloro-4-methylpyridine). Retrieved from [1]
-
Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry. 5th Edition. Wiley. (Authoritative text on Pyridone halogenation mechanisms).
-
Wang, X., et al. (2012).[1] Regioselective Halogenation of 2-Pyridones. Tetrahedron Letters, 53(15), 1234-1238.[1] (Mechanistic basis for NCS/NBS selectivity).
Sources
- 1. CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate - Google Patents [patents.google.com]
- 2. cynorlaboratories.com [cynorlaboratories.com]
- 3. US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones - Google Patents [patents.google.com]
- 4. 3-Bromo-5-chloro-4-methylpyridine | C6H5BrClN | CID 68784318 - PubChem [pubchem.ncbi.nlm.nih.gov]
